molecular formula C12H19ClN4O B6222337 3-[(6-azidohexyl)oxy]aniline hydrochloride CAS No. 2758002-67-2

3-[(6-azidohexyl)oxy]aniline hydrochloride

Cat. No.: B6222337
CAS No.: 2758002-67-2
M. Wt: 270.8
InChI Key:
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Description

3-[(6-azidohexyl)oxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group (-N3) attached to a hexyl chain, which is further connected to an aniline moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-azidohexyl)oxy]aniline hydrochloride typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 6-bromohexanol, which is then converted to 6-azidohexanol through a nucleophilic substitution reaction using sodium azide.

    Ether Formation: The 6-azidohexanol is then reacted with 3-nitroaniline in the presence of a base to form the ether linkage, resulting in 3-[(6-azidohexyl)oxy]nitrobenzene.

    Reduction: The nitro group in 3-[(6-azidohexyl)oxy]nitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding 3-[(6-azidohexyl)oxy]aniline.

    Hydrochloride Formation: Finally, the free base 3-[(6-azidohexyl)oxy]aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(6-azidohexyl)oxy]aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Oxidation Reactions: The aniline moiety can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various azido derivatives.

    Reduction: 3-[(6-aminohexyl)oxy]aniline.

    Oxidation: Quinone derivatives.

Scientific Research Applications

3-[(6-azidohexyl)oxy]aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 3-[(6-azidohexyl)oxy]aniline hydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal. The compound’s molecular targets include alkyne-functionalized molecules, and the pathways involved are those related to click chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-bromohexyl)oxy]aniline hydrochloride
  • 3-[(6-iodohexyl)oxy]aniline hydrochloride
  • 3-[(6-aminohexyl)oxy]aniline hydrochloride

Uniqueness

3-[(6-azidohexyl)oxy]aniline hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry reactions. This sets it apart from its bromo, iodo, and amino analogs, which do not participate in azide-alkyne cycloaddition .

Properties

CAS No.

2758002-67-2

Molecular Formula

C12H19ClN4O

Molecular Weight

270.8

Purity

95

Origin of Product

United States

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